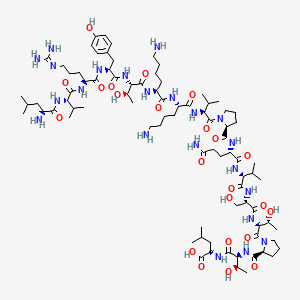
Lvrytkkvpqvstptl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lvrytkkvpqvstptl, also known as EPI-X4, is a peptide fragment derived from human serum albumin. This compound is a highly specific endogenous antagonist of the C-X-C chemokine receptor type 4 (CXCR4). It is evolutionarily conserved and generated from the albumin precursor by pH-regulated proteases under acidic conditions, which are characteristic of inflammation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lvrytkkvpqvstptl can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino groups. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, followed by purification through preparative HPLC. The peptide is then lyophilized to obtain a stable, freeze-dried product. This method ensures high purity and yield, making it suitable for research and therapeutic applications .
Análisis De Reacciones Químicas
Types of Reactions: Lvrytkkvpqvstptl primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.
Common Reagents and Conditions:
Peptide Bond Formation: Fmoc-protected amino acids, coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), and bases like DIPEA (N,N-Diisopropylethylamine).
Peptide Cleavage: Trifluoroacetic acid (TFA) in the presence of scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Major Products: The primary product of these reactions is the peptide this compound itself, with high purity achieved through HPLC purification .
Aplicaciones Científicas De Investigación
Lvrytkkvpqvstptl has several significant applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.
Biology: Investigated for its role in modulating CXCR4 signaling pathways, which are crucial in cell migration and immune responses.
Medicine: Explored as a potential therapeutic agent for inhibiting CXCR4-mediated HIV-1 infection and tumor cell migration. .
Industry: Utilized in the development of diagnostic tools and biomarkers for inflammatory diseases.
Mecanismo De Acción
Lvrytkkvpqvstptl exerts its effects by antagonizing the CXCR4 receptor. It binds to CXCR4, preventing the interaction with its natural ligand, CXCL12. This inhibition blocks the downstream signaling pathways, leading to reduced cell migration, invasion, and inflammatory responses. The peptide’s action on CXCR4 also inhibits the entry of CXCR4-tropic HIV-1 strains into host cells .
Comparación Con Compuestos Similares
AMD3100 (Plerixafor): A small molecule CXCR4 antagonist used for stem cell mobilization.
T140: A peptide-based CXCR4 antagonist with potent anti-HIV activity.
BKT140 (4F-benzoyl-TN14003): A modified version of T140 with enhanced stability and efficacy.
Uniqueness: Lvrytkkvpqvstptl is unique due to its endogenous origin and high specificity for CXCR4. Unlike synthetic antagonists, it is naturally produced in the body under inflammatory conditions, making it a promising candidate for therapeutic applications with potentially lower immunogenicity .
Propiedades
Fórmula molecular |
C84H144N22O23 |
|---|---|
Peso molecular |
1830.2 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C84H144N22O23/c1-41(2)37-51(87)68(113)99-62(43(5)6)77(122)94-54(23-18-34-91-84(89)90)70(115)96-56(39-49-26-28-50(111)29-27-49)73(118)102-65(46(11)108)79(124)95-52(21-14-16-32-85)69(114)92-53(22-15-17-33-86)71(116)101-64(45(9)10)81(126)105-35-19-24-59(105)75(120)93-55(30-31-61(88)112)72(117)100-63(44(7)8)78(123)98-58(40-107)74(119)104-67(48(13)110)82(127)106-36-20-25-60(106)76(121)103-66(47(12)109)80(125)97-57(83(128)129)38-42(3)4/h26-29,41-48,51-60,62-67,107-111H,14-25,30-40,85-87H2,1-13H3,(H2,88,112)(H,92,114)(H,93,120)(H,94,122)(H,95,124)(H,96,115)(H,97,125)(H,98,123)(H,99,113)(H,100,117)(H,101,116)(H,102,118)(H,103,121)(H,104,119)(H,128,129)(H4,89,90,91)/t46-,47-,48-,51+,52+,53+,54+,55+,56+,57+,58+,59+,60+,62+,63+,64+,65+,66+,67+/m1/s1 |
Clave InChI |
IWBGWMGGKZBJJF-QQHYOGHPSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N)O |
SMILES canónico |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)N3CCCC3C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-[(5S)-4-amino-2-[6-chloro-1-(3,3,4,4,4-pentafluorobutyl)indazol-3-yl]-5-methyl-6-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl]phenyl]propanoic acid](/img/structure/B12371011.png)
![(1R,2R)-N-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-2-methyl-2-phenylcyclopropane-1-carboxamide](/img/structure/B12371026.png)
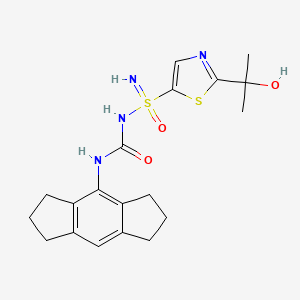

![Benzenesulfonic acid, 5-[(2,4-dinitrophenyl)amino]-2-(phenylamino)-,monosodium salt](/img/structure/B12371058.png)
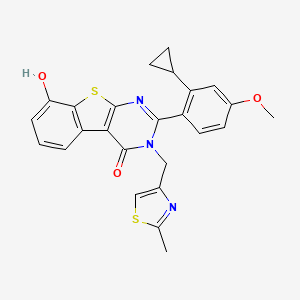
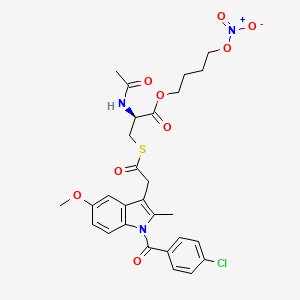
![(2R,3S)-N-[(7S,13S)-21-ethyl-20-[2-[(1S)-1-methoxyethyl]-5-(4-methylpiperazin-1-yl)pyridin-3-yl]-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,29-tetrazahexacyclo[17.5.2.12,5.19,13.110,12.022,26]nonacosa-1(25),2,5(29),19,22(26),23-hexaen-7-yl]-2,3-dimethylcyclopropane-1-carboxamide](/img/structure/B12371081.png)
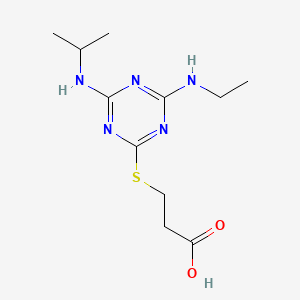
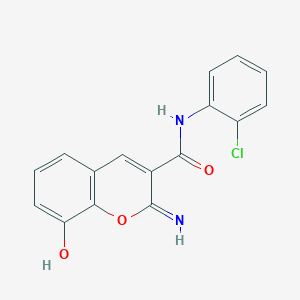
![3-[(2S,3R,4S,5R,6R)-3-[(3S,4S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one](/img/structure/B12371096.png)

![[1-13Cglc]Lactose (monohydrate)](/img/structure/B12371108.png)
